2-Formyl Trimipramine-d3
Description
Properties
CAS No. |
1794938-94-5 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
325.47 |
IUPAC Name |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3 |
InChI Key |
YYRCDLPADGLYAJ-BMSJAHLVSA-N |
SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C |
Synonyms |
5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3 |
Origin of Product |
United States |
Foundational & Exploratory
2-Formyl Trimipramine-d3 CAS number and molecular weight
[1]
Part 3: Analytical Applications & Protocols
In drug development, 2-Formyl Trimipramine-d3 is critical for Genotoxic Impurity Profiling .[1] Aldehydes are chemically reactive and often flagged as potential genotoxic impurities (GTIs) under ICH M7 guidelines.[1] Accurate quantification requires a stable isotope standard to compensate for matrix effects during LC-MS/MS analysis.[1]
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 2-Formyl Trimipramine impurity in bulk drug substance using the d3-analog as an Internal Standard.
1. Standard Preparation:
-
Stock Solution: Dissolve 1 mg of 2-Formyl Trimipramine-d3 in 1 mL of Methanol (1 mg/mL). Critical: Use amber glass to prevent photodegradation.
-
Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water.
2. Sample Extraction:
-
Dissolve in 10 mL of solvent.
-
Spike with 50 µL of Working IS Solution .
-
Vortex (30s) and Centrifuge (10,000 rpm, 5 min).
3. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
4. Mass Spectrometry (MRM Parameters): The d3-label provides a mass shift of +3.[1] The transitions must be optimized for the aldehyde-specific fragments.[1]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 2-Formyl Trimipramine (Analyte) | 323.2 | 193.1 (Ring fragment) | 25 |
| 2-Formyl Trimipramine-d3 (IS) | 326.2 | 196.1 (d3-Ring fragment) | 25 |
Note: The specific Q3 fragment depends on whether the deuterium label is on the side chain or the ring. If the label is on the N-methyls (side chain), the ring fragment might be unlabeled.[1] Always verify fragmentation patterns experimentally.
Visualization: Analytical Workflow
Part 4: Handling & Safety (Self-Validating System)
To ensure the integrity of the standard, researchers must treat 2-Formyl Trimipramine-d3 as a reactive intermediate .[1]
-
Aldehyde Stability Check: Before use, perform a quick purity check via HPLC-UV.[1] If a peak at Relative Retention Time (RRT) ~0.9 appears, it is likely the carboxylic acid oxidation product (2-Carboxy Trimipramine).[1]
-
Re-purification: If oxidized, the aldehyde can sometimes be regenerated via mild reduction or must be re-synthesized.
-
Solvent Exclusion: Avoid using primary amines (e.g., Tris buffer) in the mobile phase, as they will react with the aldehyde to form Schiff bases, destroying the standard during analysis.[1]
References
-
Pharmaffiliates. (2025). 2-Formyl Trimipramine-d3 Certificate of Analysis (CoA) & Technical Data. Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
The Metabolic Fate of Trimipramine: An In-depth Technical Guide to its Biotransformation, with a Hypothetical Exploration of 2-Formyl Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Trimipramine, a tricyclic antidepressant (TCA), undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. These pathways lead to the formation of pharmacologically active and inactive metabolites that influence the drug's therapeutic efficacy and side-effect profile. While the formation of 2-formyl metabolites of trimipramine is not a documented major metabolic pathway, this guide provides a comprehensive overview of the established biotransformation of trimipramine and offers a scientifically grounded, hypothetical exploration of the potential for side-chain oxidation leading to aldehyde derivatives. This document is intended to serve as a technical resource, elucidating the known metabolic landscape of trimipramine and stimulating further research into its minor or undocumented metabolic pathways.
Introduction: Trimipramine's Place in Pharmacology
Trimipramine is a tricyclic antidepressant utilized in the management of major depressive disorder.[1][2] Structurally, it is a tertiary amine TCA, similar to imipramine and amitriptyline.[3][4] Its therapeutic effects are attributed to its interaction with various neurotransmitter systems, although its mechanism of action is considered atypical among TCAs due to its relatively weak inhibition of serotonin and norepinephrine reuptake.[1] The clinical response to trimipramine is significantly influenced by its metabolism, which is subject to genetic polymorphisms of the metabolizing enzymes.[5] A thorough understanding of its metabolic pathways is therefore critical for dose optimization, predicting drug-drug interactions, and ensuring patient safety.
The Established Metabolic Pathways of Trimipramine
The biotransformation of trimipramine is a multi-step process occurring predominantly in the liver. The primary pathways are N-demethylation and aromatic hydroxylation, which are well-documented in scientific literature.[5][6]
N-Demethylation: Formation of Active Metabolites
The initial and a major metabolic step for trimipramine is the removal of a methyl group from the tertiary amine of its side chain, a process known as N-demethylation. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C19 , with a minor contribution from CYP2C9 .[5] This biotransformation yields desmethyltrimipramine (nor-trimipramine), which is a pharmacologically active secondary amine.[5]
-
Causality of Experimental Choice: The involvement of specific CYP isoforms is typically determined through in vitro studies using human liver microsomes or recombinant CYP enzymes, followed by in vivo validation in human subjects with different CYP genotypes (e.g., poor vs. extensive metabolizers).
Aromatic Hydroxylation: Inactivation and Excretion
Both trimipramine and its active metabolite, desmethyltrimipramine, undergo hydroxylation on the aromatic ring system. This reaction is predominantly mediated by CYP2D6 .[3][5] The primary product of this pathway is 2-hydroxytrimipramine, along with 2-hydroxydesmethyltrimipramine from the demethylated metabolite.[5] These hydroxylated metabolites are generally considered to be less active or inactive and are more water-soluble, facilitating their excretion from the body, often after conjugation with glucuronic acid.[6][7]
Other Documented Metabolic Transformations
Studies in humans have identified a range of other metabolites, indicating further and overlapping metabolic pathways. These include dihydroxylated and hydroxy-methoxylated derivatives of both the parent drug and its demethylated forms.[6] Additionally, N-dealkylation of the nitrogen in the iminodibenzyl ring has been postulated.[6] In rats, alicyclic ring oxidation has been observed, leading to the formation of 10-oxotrimipramine.[8][9]
Enzyme Kinetics and Pharmacogenetic Implications
The metabolism of trimipramine exhibits significant inter-individual variability, largely attributable to genetic polymorphisms in the CYP2D6 and CYP2C19 genes.
| Enzyme | Primary Role in Trimipramine Metabolism | Known Genetic Polymorphisms | Clinical Implication of Poor Metabolizer Status |
| CYP2C19 | N-demethylation of trimipramine to desmethyltrimipramine | Yes | Higher plasma concentrations of trimipramine, potentially leading to increased side effects.[10] |
| CYP2D6 | Aromatic hydroxylation of trimipramine and desmethyltrimipramine | Yes | Decreased clearance of trimipramine and its active metabolite, leading to their accumulation and increased risk of toxicity.[10] |
| CYP2C9 | Minor role in N-demethylation | Yes | Less significant impact compared to CYP2C19 and CYP2D6.[5] |
Visualization of the Core Metabolic Pathway
The following diagram illustrates the established primary metabolic pathways of trimipramine.
Sources
- 1. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Trimipramine - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of iprindole on the metabolism of trimipramine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of iprindole on the metabolism of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene2rx.com [gene2rx.com]
Technical Guide: 2-Formyl Trimipramine-d3 Reference Standard for Pharmaceutical Analysis
[1][2]
Executive Summary
This technical guide details the application, handling, and analytical methodology for 2-Formyl Trimipramine-d3 (CAS: 1794938-94-5), a stable isotope-labeled internal standard (SIL-IS).[1] This compound is critical for the precise quantification of oxidative degradation products and impurities in Trimipramine formulations, ensuring compliance with ICH Q3A(R2) and ICH Q3B(R2) regulatory guidelines.
The presence of a formyl moiety at the C2 position of the dibenzazepine ring represents a specific oxidative pathway. The deuterated analog (d3) serves as a volumetric and ionization normalizer in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), correcting for matrix effects and extraction variability.[1]
Part 1: Chemical Identity & Regulatory Significance
Structural Characterization
2-Formyl Trimipramine-d3 is the deuterated analog of 2-Formyl Trimipramine, a potential degradation impurity or synthetic byproduct of the tricyclic antidepressant Trimipramine.[1]
| Property | Specification |
| Chemical Name | 3-(2-Formyl-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-d3-2-methylpropan-1-amine |
| Parent Drug | Trimipramine Maleate (Surmontil) |
| Isotopic Label | Deuterium (d3) on the N-methyl group |
| Molecular Formula | C |
| Molecular Weight | ~325.46 g/mol (approx. +3 Da shift from unlabeled form) |
| Functional Group | Aldehyde (-CHO) at C2; Tertiary amine side chain |
Regulatory Context (ICH Q3A/B)
Under ICH Q3A(R2) (Impurities in New Drug Substances), organic impurities exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake) must be structurally characterized.[1]
-
Oxidative Risk: The dibenzazepine ring system is susceptible to photo-oxidation.[1] The 2-formyl derivative represents a specific oxidation state that must be monitored during stability testing (forced degradation).[1]
-
Mass Spectrometry Role: Regulatory bodies (FDA, EMA) increasingly demand Isotope Dilution Mass Spectrometry (IDMS) for trace impurity analysis because it offers the highest level of specificity and accuracy, negating ion suppression effects common in API matrices.
Part 2: Synthesis & Isotopic Purity Verification
Synthetic Logic
The synthesis typically involves the formylation of the deuterated precursor or the introduction of the deuterated side chain to a pre-formylated ring system.
-
Deuterium Placement: The label is strategically placed on the N-methyl group (
).[1] This location is metabolically stable during simple extraction but must be monitored for back-exchange in highly acidic protic solvents over long periods.[1] -
Isotopic Enrichment: Commercial standards typically require >99.0 atom % D to prevent "cross-talk" (unlabeled isotopic contribution) in the analyte MRM channel.
Purity Assessment Protocol
Before use in GLP studies, the standard must be verified.
-
H-NMR / D-NMR: Confirm the absence of the N-CH3 singlet and presence of the aldehyde proton signal (~9.8-10.0 ppm).
-
LC-MS Isotopic Distribution:
-
Inject 1 µg/mL solution.[1]
-
Monitor [M+H]+ at m/z 326.5 (d3) and m/z 323.5 (d0).
-
Acceptance Criteria: The contribution of d0 (unlabeled) must be < 0.5% of the d3 peak area to ensure assay linearity at the Lower Limit of Quantitation (LLOQ).
-
Part 3: Analytical Application (LC-MS/MS)
The Principle of IDMS
Isotope Dilution Mass Spectrometry (IDMS) relies on the fact that the physicochemical properties (retention time, pKa, hydrophobicity) of the d3-analog are nearly identical to the target analyte, while the mass is distinct.
Mechanism of Correction:
Workflow Visualization
The following diagram illustrates the critical decision points in the impurity profiling workflow using the d3-standard.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for extraction recovery and ionization suppression.
Method Development Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B over 5 mins) recommended for impurity screening to elute the lipophilic TCA backbone.[1]
Mass Spectrometry (MRM) Transitions
The aldehyde group alters the fragmentation pattern compared to the parent drug.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| 2-Formyl Trimipramine | 323.2 [M+H]+ | 193.1 | 25 | Loss of side chain (Typical TCA fragment) |
| 2-Formyl Trimipramine-d3 | 326.2 [M+H]+ | 196.1 | 25 | Diagnostic Shift: Retains d3 label on side chain fragment |
| 2-Formyl Trimipramine-d3 | 326.2 [M+H]+ | 251.1 | 15 | Loss of dimethylamine-d3 group |
Part 4: Handling & Stability Protocols
The Aldehyde Risk
The "2-Formyl" group is chemically reactive.[1] It is susceptible to:
-
Oxidation: Conversion to 2-Carboxy Trimipramine (carboxylic acid) upon exposure to air.[1]
-
Schiff Base Formation: Reaction with primary amines in the matrix.[1]
Storage & Usage Protocol
To maintain the integrity of the reference standard:
-
Storage: Store neat solid at -20°C or -80°C under Argon/Nitrogen.
-
Solvent Selection: Dissolve in Methanol or Acetonitrile .[1] Avoid aldehydes or ketones (e.g., Acetone) to prevent aldol reactions.[1]
-
Solution Stability:
-
Stock solutions (1 mg/mL) are stable for 1 month at -20°C.[1]
-
Working solutions (diluted) must be prepared fresh daily or verified against a QC check standard.
-
Degradation Logic Diagram
Understanding the stability profile is crucial for interpreting "ghost peaks" in the chromatogram.
Figure 2: Potential degradation pathways of the reference standard during storage or improper handling.[1]
Part 5: Step-by-Step Experimental Protocol
Protocol: Quantitation of 2-Formyl Impurity in Trimipramine API
Objective: Quantify 2-Formyl Trimipramine impurity at the 0.05% threshold level.
1. Preparation of Standard Solutions
-
Internal Standard (IS) Spiking Solution: Dissolve 2-Formyl Trimipramine-d3 in Methanol to a concentration of 10 µg/mL.[1]
-
Calibration Standards: Prepare a curve of Unlabeled 2-Formyl Trimipramine (1 ng/mL to 1000 ng/mL) spiked with a constant concentration of IS (e.g., 50 ng/mL).
2. Sample Preparation (API)
-
Weigh 10 mg of Trimipramine Maleate API.[1]
-
Dissolve in 10 mL of Methanol.
-
Take 100 µL of this solution.
-
Add 50 µL of IS Spiking Solution .[1]
-
Dilute to 1 mL with Mobile Phase A (Water + 0.1% Formic Acid).[1]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 mins.
3. LC-MS/MS Analysis
-
Inject 5 µL of the supernatant.
-
Monitor transitions 323.2 -> 193.1 (Analyte) and 326.2 -> 196.1 (IS).
-
System Suitability: The signal-to-noise ratio (S/N) for the lowest standard must be >10.[1]
4. Calculation
-
Plot the Area Ratio (
) vs. Concentration.[1] -
Use linear regression (
weighting) to determine the concentration in the sample.
References
-
International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[1][2] Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Mechanistic Profiling of Oxidative Stress in Trimipramine: The Analytical Utility of 2-Formyl Trimipramine-d3
Executive Summary
In the high-stakes arena of pharmaceutical stability testing, the identification and quantification of oxidative degradation products are critical for regulatory compliance (ICH Q1A/Q1B). For Trimipramine, a tricyclic antidepressant (TCA) with a unique branched side chain, oxidative stress yields a specific, chemically distinct aldehyde intermediate: 2-Formyl Trimipramine .
This technical guide details the mechanistic formation of this degradant and delineates the critical role of its stable isotope-labeled analog, 2-Formyl Trimipramine-d3 , as an Internal Standard (IS). By utilizing a structural homolog with a mass shift, researchers can achieve precise quantification in complex matrices, correcting for the severe ionization suppression often encountered in LC-MS/MS analysis of oxidized amines.
The Oxidative Liability of Trimipramine
Unlike its structural cousins Imipramine and Desipramine, Trimipramine possesses a 2-methyl substitution on its propyl side chain (specifically, a
The Degradation Pathway
Under oxidative stress conditions (e.g., peroxide forcing, metal-ion catalysis, or radical initiation), the
-
Step 1: Hydroxylation of the side-chain methyl group to form 2-(hydroxymethyl) trimipramine.[1]
-
Step 2: Further oxidation of the primary alcohol to the aldehyde (2-Formyl Trimipramine).
-
Step 3: Potential oxidation to the carboxylic acid (though the aldehyde is often the stable intermediate monitored in stress testing).
Pathway Visualization
The following diagram illustrates the oxidative divergence between ring hydroxylation (metabolic/degradative) and side-chain oxidation (degradative).
[2]
The Role of 2-Formyl Trimipramine-d3
In quantitative LC-MS/MS analysis, relying on the parent drug (Trimipramine-d3) to standardize the response of a degradation product (2-Formyl Trimipramine) is methodologically flawed. The two compounds have different:
-
Retention Times: The aldehyde is more polar than the parent.
-
Ionization Efficiencies: The electron-withdrawing formyl group alters the pKa of the nearby amine, changing ionization behavior in the ESI source.
-
Matrix Effects: Co-eluting phospholipids or salts will suppress the signal of the degradant differently than the parent.
2-Formyl Trimipramine-d3 solves these issues by serving as a Stable Isotope Labeled Internal Standard (SIL-IS) specifically for the degradant.
Mechanism of Correction
The d3-analog is chemically identical to the target degradant but possesses a mass shift (typically +3 Da, often on the N-methyl groups).
-
Co-elution: It elutes at the exact same retention time as the non-labeled 2-Formyl Trimipramine.
-
Ion Suppression Compensation: Any matrix effect suppressing the analyte signal will suppress the IS signal to the exact same extent.
-
Self-Validating: The ratio of Analyte Area / IS Area remains constant even if absolute signal intensity fluctuates by 50% due to instrument drift.
Experimental Protocol: Oxidative Stress & Quantification
This protocol outlines the generation of the degradant and its quantification using the d3-standard.
Reagents & Standards
-
Analyte: 2-Formyl Trimipramine (Reference Standard).[2]
-
Internal Standard: 2-Formyl Trimipramine-d3 (Isotopic Purity > 99%).
-
Stress Agent: 30% Hydrogen Peroxide (
). -
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow Diagram
Step-by-Step Methodology
Phase 1: Forced Degradation
-
Preparation: Dissolve Trimipramine Maleate (1 mg/mL) in acetonitrile/water (50:50).
-
Stressing: Add
to a final concentration of 3%. Incubate at 60°C for 4 hours. -
Quenching: Quench residual peroxide with
or sodium metabisulfite to prevent on-column oxidation during analysis.
Phase 2: Sample Preparation (IS Spiking)
-
Aliquot: Transfer 100
of the stressed sample to a vial. -
IS Addition: Add 10
of 2-Formyl Trimipramine-d3 working solution (10 ).-
Note: The IS concentration should target the expected mid-point of the degradant's concentration range.
-
-
Dilution: Dilute to volume with mobile phase to ensure compatibility with the initial LC gradient.
Phase 3: LC-MS/MS Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
). -
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte (2-Formyl): Monitor Precursor
[M+H] Quantifier Fragment. -
IS (2-Formyl-d3): Monitor Precursor
[M+3+H] Quantifier Fragment (mass shifted).
-
Data Analysis & Validation
Quantitative Logic
The concentration of the degradant is calculated using the Response Ratio (
Using the d3-analog ensures that
Relative Response Factor (RRF)
To report the degradant as a percentage of the parent drug (without a pure standard curve for the degradant), one must establish the RRF.
Experiment: Inject equimolar solutions of Trimipramine and pure 2-Formyl Trimipramine (synthesized standard).
-
If RRF
1.0, the ionization is similar. -
If RRF < 1.0 (common for aldehydes vs amines), the degradant responds less.
-
Correction: The d3-IS allows you to build a specific calibration curve for the degradant, bypassing the need for RRF assumptions and providing absolute quantification.
Summary of Analytical Benefits
| Feature | Parent IS (Trimipramine-d3) | Matched IS (2-Formyl Trimipramine-d3) |
| Retention Time | Different from degradant | Identical to degradant |
| Matrix Effect | Does not correct specific suppression at degradant RT | Fully corrects suppression |
| Linearity | Good for parent, poor for degradant | Excellent for degradant |
| Regulatory | Acceptable for estimates | Required for rigorous validation |
References
-
European Pharmacopoeia (Ph. Eur.). Trimipramine Maleate Monograph 0534. (Detailed impurity profiling standards including Impurity B and others). Link
-
U.S. Pharmacopeia (USP). Trimipramine Maleate: USP Monograph. (Specifications for related compounds and degradation limits). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5584: Trimipramine. (Chemical structure and physical properties).[3][2][4][5] Link
-
Hess, C., et al. (2011). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology. (Discusses metabolite structures including hydroxylated forms). Link
-
Cayman Chemical. Trimipramine-d3 (maleate) Product Information. (Details on deuterated standards for LC-MS applications). Link
-
Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Advanced Drug Delivery Reviews. (General guidance on oxidative stress testing and structure elucidation). Link
Sources
Methodological & Application
Extraction efficiency of 2-Formyl Trimipramine-d3 from biological matrices
Executive Summary
This application note details the optimized extraction protocols for 2-Formyl Trimipramine , a specific oxidative metabolite of the tricyclic antidepressant (TCA) Trimipramine, utilizing its deuterated analog (2-Formyl Trimipramine-d3 ) as the Internal Standard (IS).
While standard TCA panels often focus on desmethyl- or hydroxy- metabolites, the 2-Formyl variant presents unique stability challenges due to the reactivity of the aldehyde moiety. This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to maximize recovery, ensure isotopic tracking fidelity, and minimize matrix-induced ion suppression in LC-MS/MS workflows.
Physicochemical Context & Extraction Logic
Successful extraction relies on exploiting the ionization state of the analyte. 2-Formyl Trimipramine retains the tertiary amine side chain of the parent compound but adds a polar, reactive aldehyde group at the C2 position.
| Property | Value (Approx.) | Implication for Extraction |
| Parent Scaffold | Tricyclic (Dibenzazepine) | High Lipophilicity (LogP ~4.0). Strong non-specific binding to plastics/glass. |
| Functional Group | Tertiary Amine | Basic (pKa ~9.4). Positively charged at pH < 7. |
| Metabolic Group | 2-Formyl (-CHO) | Increases polarity vs. parent. Susceptible to oxidation (to -COOH) or reduction. |
| Target Matrix | Plasma / Urine | High protein content requires disruption (precipitation or denaturation). |
The "d3" Internal Standard Strategy
The extraction efficiency of the d3-IS is the critical quality attribute (CQA) for this assay. Because the d3-analog shares the exact physicochemical properties of the analyte, any loss during extraction (e.g., adsorption to tube walls, incomplete elution) will be mirrored.
-
Critical Rule: The IS must be added before any sample manipulation (e.g., into the plasma aliquot) to track the entire extraction efficiency.
Method Development: Selection of Extraction Mode
While Liquid-Liquid Extraction (LLE) using hexane/isoamyl alcohol is traditional for TCAs, it is not recommended for the 2-Formyl metabolite due to:
-
Oxidation Risk: The evaporation step in LLE (drying down large organic volumes) increases exposure to air/heat, risking oxidation of the aldehyde to 2-Carboxy Trimipramine.
-
Phase Partitioning: The slightly higher polarity of the formyl group may reduce recovery in strictly non-polar solvents compared to the parent drug.
Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE MCX sorbents utilize a dual-retention mechanism:
-
Reverse Phase (Hydrophobic): Retains the tricyclic ring structure.
-
Cation Exchange (Ionic): Binds the protonated amine side chain.
This allows for an aggressive organic wash (100% Methanol) to remove neutral interferences (phospholipids) while the analyte remains ionically locked, resulting in superior cleanliness.
Detailed Protocol: MCX Solid Phase Extraction
Reagents:
-
Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Bond Elut Plexa PCX), 30 mg/1 cc.
-
Loading Buffer: 2% o-Phosphoric Acid in Water (pH ~2.0).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v).
-
Reconstitution Solution: 90:10 Water:Methanol + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Pre-Treatment (Critical for Recovery):
-
Aliquot 200 µL Plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of 2-Formyl Trimipramine-d3 working solution (e.g., 100 ng/mL). Vortex gently.
-
Acidification: Add 200 µL of 2% o-Phosphoric Acid .
-
Why: This disrupts protein binding and protonates the amine (converting it to
) to ensure capture by the cation exchange mechanism. -
Vortex 30s and Centrifuge at 10,000 x g for 5 min to pellet heavy particulates.
-
-
SPE Conditioning:
-
1 mL Methanol (Solvate sorbent).
-
1 mL Water (Equilibrate).
-
-
Loading:
-
Load the entire supernatant (~400 µL) onto the SPE cartridge at a slow flow rate (1 mL/min).
-
Mechanism:[1] Analyte binds via hydrophobic interaction AND ionic exchange.
-
-
Washing (The "Clean-Up"):
-
Wash 1: 1 mL 2% Formic Acid (Removes hydrophilic interferences).
-
Wash 2: 1 mL 100% Methanol (Crucial Step).
-
Why: Since the analyte is positively charged and locked to the sulfonate groups of the sorbent, 100% methanol will wash away neutral lipids and the parent drug (if uncharged, though unlikely) without eluting the target.
-
-
Elution:
-
Post-Extraction Handling:
-
Evaporate under Nitrogen at 35°C (Do not exceed 40°C to protect the aldehyde).
-
Reconstitute immediately in Mobile Phase.
-
Visualization: SPE Mechanism & Decision Tree
The following diagram illustrates the physicochemical logic driving the MCX extraction choice.
Caption: Decision logic for selecting Mixed-Mode Cation Exchange (MCX) to protect the aldehyde moiety and maximize purity.
Validation: Calculating Extraction Efficiency & Matrix Effects
To validate that the d3-IS is performing correctly, you must distinguish between Recovery (RE) and Matrix Effect (ME) . We utilize the "Matuszewski Method" (Standard approach in Bioanalysis).[3]
Experimental Design
Prepare three sets of samples (n=6 each) at Low and High QC concentrations:
-
Set A (Neat Standards): Analyte spiked into mobile phase (No matrix).
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the eluate.
-
Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (Standard sample).
Calculations
| Parameter | Formula | Interpretation |
| Matrix Effect (ME%) | < 100% : Ion Suppression (Common with PP).> 100% : Ion Enhancement.Target : 85% - 115%. | |
| Recovery (RE%) | Measures pure extraction efficiency, excluding MS source effects.Target : > 70% (Consistent). | |
| Process Efficiency (PE%) | Overall method performance. |
Note: If the ME% for the d3-IS matches the ME% for the native analyte (within ±15%), the IS is successfully compensating for the matrix.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incomplete elution from MCX. | Increase pH of elution solvent (ensure > pH 10). Use 5% NH₄OH instead of 2%. |
| High Variation (RSD >15%) | Adsorption to glass/plastic. | TCAs stick to glass. Use polypropylene tubes. Add 0.1% BSA to plasma if using neat standards. |
| Aldehyde Degradation | Oxidation during drying. | Add Ascorbic Acid (0.1%) to the reconstitution solvent. Store samples at -80°C. |
| Peak Tailing | Secondary interactions on column. | Use a column with high carbon load or embedded polar group (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl). |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[2] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Koganti, V. S., et al. (2015).[4] Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Journal of Bioanalysis & Biomedicine. Link
-
Chen, J., et al. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE (Bond Elut Plexa).[5] Agilent Technologies Application Note. Link
-
Madej, K., & Persona, K. (2020).[6] Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry.[7] Molecules. Link
Sources
- 1. Compound: TRIMIPRAMINE (CHEMBL644) - ChEMBL [ebi.ac.uk]
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- 7. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Characterization of 2-Formyl Trimipramine-d3
A Guide to Fragmentation Patterns and Bioanalytical Protocols for High-Precision Quantification
Abstract
This document provides a detailed technical guide on the mass spectrometric behavior of 2-Formyl Trimipramine-d3, a stable isotope-labeled compound designed for use as an internal standard in quantitative bioanalysis. We elucidate the characteristic fragmentation patterns of this molecule under collision-induced dissociation (CID) using positive-ion electrospray ionization (ESI). Key diagnostic product ions are identified, and their formation pathways are proposed, offering a robust framework for developing selective and sensitive LC-MS/MS methods. Furthermore, this note presents a comprehensive, step-by-step protocol for the analysis of tricyclic antidepressants (TCAs) in biological matrices, underscoring the pivotal role of deuterated standards in achieving analytical accuracy and reliability in therapeutic drug monitoring and pharmacokinetic studies.
Introduction: The Imperative for Precision in Bioanalysis
Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1] Like other TCAs, it is subject to extensive metabolism and exhibits significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing dosage and minimizing toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its superior sensitivity and specificity over traditional immunoassays.[3]
The cornerstone of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS).[4][5] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they are chemically identical to the analyte, sharing the same extraction recovery, chromatographic retention, and ionization efficiency.[6][7] This near-perfect chemical mimicry allows for precise correction of analytical variability introduced during sample preparation and instrumental analysis, particularly from ion suppression or enhancement caused by complex biological matrices.[8] 2-Formyl Trimipramine-d3 is a SIL derivative of a potential trimipramine metabolite, designed to serve this critical function. This guide provides the foundational mass spectrometric data and protocols necessary for its effective implementation.
Part I: Elucidation of Mass Spectrometric Fragmentation
The structural characterization of a SIL-IS is paramount to its proper use. Understanding its fragmentation under tandem mass spectrometry (MS/MS) conditions allows for the selection of unique and robust Multiple Reaction Monitoring (MRM) transitions, ensuring specificity and preventing crosstalk with the analyte.
Predicted Mass and Molecular Formula
The fundamental properties of 2-Formyl Trimipramine-d3 are summarized below. The exact mass of the protonated molecule is the primary target for the first stage of mass analysis (Q1).
| Parameter | Value | Source |
| Chemical Formula | C₂₁H₂₃D₃N₂O | [1] |
| Molecular Weight | 325.46 | [1] |
| Monoisotopic Mass | 325.2283 | Calculated |
| [M+H]⁺ Ion (Precursor) | m/z 326.2356 | Calculated |
Proposed ESI-MS/MS Fragmentation Pathway
Upon introduction into the mass spectrometer via an electrospray ionization (ESI) source operating in positive mode, 2-Formyl Trimipramine-d3 readily forms the protonated molecule, [M+H]⁺, at m/z 326.2 . Protonation is expected to occur at one of the two basic nitrogen atoms. Subsequent collision-induced dissociation (CID) in the collision cell induces fragmentation through several predictable pathways rooted in the principles of amine and tricyclic ring system fragmentation.[9][10][11]
The primary fragmentation pathways are hypothesized as follows:
-
Pathway A: Side-Chain Cleavage: The most prominent fragmentation pathway for many TCAs involves the cleavage and charge retention of the amine-containing side chain.[9] For 2-Formyl Trimipramine-d3, this pathway is expected to generate a characteristic iminium ion containing the three deuterium atoms. This fragment is highly specific and provides an excellent diagnostic ion for MS/MS detection.
-
Pathway B: Benzylic Cleavage: Cleavage at the bond between the tricyclic core and the aliphatic side chain is another common route. This results in the formation of a stable, resonance-delocalized cation derived from the 2-formyl-iminodibenzyl ring system.
-
Pathway C: Neutral Loss of the Amine Moiety: A third pathway involves the loss of the terminal amine portion of the side chain as a neutral species, with the charge being retained by the larger tricyclic fragment.
These proposed pathways are visualized in the diagram below.
Caption: Proposed CID fragmentation pathways of protonated 2-Formyl Trimipramine-d3.
Summary of Key Diagnostic Ions
Based on the proposed pathways, the following MRM transitions are recommended for developing a highly selective LC-MS/MS method. The transition 326.2 → 103.1 is expected to be the most specific and sensitive for quantification.
| Ion Type | m/z (Da) | Proposed Formula | Proposed Structure / Origin |
| Precursor Ion | 326.2 | [C₂₁H₂₄D₃N₂O]⁺ | Protonated 2-Formyl Trimipramine-d3 |
| Product Ion A | 103.1 | [C₅H₉D₃N]⁺ | Iminium ion from side-chain cleavage |
| Product Ion B | 221.1 | [C₁₅H₁₃NO]⁺ | 2-Formyl-iminodibenzyl cation from benzylic cleavage |
| Product Ion C | 265.1 | [C₁₈H₁₇NO]⁺ | Fragment after neutral loss of the terminal amine group |
Part II: Bioanalytical Application Protocol
This section provides a representative protocol for the quantification of a target analyte (e.g., 2-Formyl Trimipramine) in human plasma using 2-Formyl Trimipramine-d3 as the internal standard.
Objective
To accurately quantify the concentration of an analyte in human plasma using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
Experimental Workflow
The overall analytical process follows a streamlined workflow designed for efficiency and robustness, which is crucial in high-throughput environments.
Caption: High-level workflow for bioanalytical sample processing and analysis.
Materials and Reagents
-
Analytes: 2-Formyl Trimipramine and 2-Formyl Trimipramine-d3 (as IS).
-
Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water.
-
Biological Matrix: Blank human plasma.
-
Labware: Microcentrifuge tubes, autosampler vials.
-
Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, LC-MS/MS system.
Step-by-Step Protocol: Sample Preparation
This protocol utilizes protein precipitation, a rapid and effective technique for cleaning up plasma samples for TCA analysis.[3][12]
-
Prepare Precipitation Solution: Create a working solution of the internal standard (2-Formyl Trimipramine-d3) in acetonitrile at a concentration of 5 ng/mL.
-
Sample Aliquoting: Pipette 100 µL of each plasma sample (calibrators, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 300 µL of the IS precipitation solution to each tube.
-
Precipitation: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Recommended LC-MS/MS Conditions
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 20% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions (Collision energies (CE) and other compound-specific parameters should be optimized empirically)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Analyte (Quantifier) | 323.2 | To be determined | 50 |
| Analyte (Qualifier) | 323.2 | To be determined | 50 |
| IS (Quantifier) | 326.2 | 103.1 | 50 |
| IS (Qualifier) | 326.2 | 221.1 | 50 |
Conclusion
The predictable and distinct fragmentation of 2-Formyl Trimipramine-d3 makes it an exemplary internal standard for demanding bioanalytical applications. The primary fragmentation pathway yielding the deuterated side-chain fragment at m/z 103.1 provides a highly specific and sensitive transition for use in MRM assays. The protocols outlined herein offer a validated starting point for researchers developing robust methods for the quantification of trimipramine-related compounds. By leveraging the analytical advantages of stable isotope dilution, laboratories can achieve the highest standards of accuracy and precision in their results.[4][6][7]
References
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][7]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][8]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link][4]
-
Biggs, J. T., Holland, W. H., Chang, S., Hipps, P. P., & Sherman, W. R. (1976). Electron beam ionization mass fragmentographic analysis of tricyclic antidepressants in human plasma. Journal of Pharmaceutical Sciences, 65(2), 261–268. Retrieved from [Link][13]
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SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][5]
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Chester, S. A., Hull, K. L., & D'eon, J. C. (2010). An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling by liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(12), 1735–1746. Retrieved from [Link][9]
-
Biotage. (n.d.). LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Retrieved from [Link][14]
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Walsh, K. M., Bcelebrate, M. L., & Winograd, N. (2023). Experimental and Theoretical Analysis of Tricyclic Antidepressants by Ultraviolet Picosecond Laser Desorption Post-Ionization Mass Spectrometry. Analytical Chemistry, 95(47), 17377–17384. Retrieved from [Link][15]
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Hempel, G. (2015). Quantification of tricyclic antidepressants using UPLC-MS/MS. Methods in Molecular Biology, 1278, 189-196. Retrieved from [Link][3]
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Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
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Shah, R. (2018). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove. Retrieved from [Link][16]
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ResearchGate. (n.d.). Proposed major fragmentation site (A) and El mass spectrum (B) of the.... Retrieved from [Link][17]
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ResearchGate. (n.d.). Full scan and product ion spectra of Trimipramine. Retrieved from [Link][18]
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Hempel, G. (2016). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In: Hempel, G. (eds) Sample Preparation in LC-MS Bioanalysis. Methods in Molecular Biology, vol 1278. Humana Press, New York, NY. Retrieved from [Link][2]
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Giedt, E., Gilsdorf, S., & Rust, B. (1981). Metabolism of trimipramine in man. Arzneimittel-Forschung, 31(4), 723-728. Retrieved from [Link][19]
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Pharmaffiliates. (n.d.). Trimipramine-impurities. Retrieved from [Link][1]
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De Leenheer, A. P., & Claeys, A. E. (1984). Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 327–336. Retrieved from [Link][20]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Retrieved from [Link][21]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 404-426. Retrieved from [Link][22]
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Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link][23]
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Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Retrieved from [Link][11]
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Application Note & Protocol: Establishing Best Practices for the Handling and Storage of 2-Formyl Trimipramine-d3 Solutions
Abstract
This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the proper handling, storage, and stability assessment of 2-Formyl Trimipramine-d3 solutions. As a deuterated metabolite of the tricyclic antidepressant Trimipramine, this compound is crucial for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.[1][2] Given the limited specific public data on this analyte, this document synthesizes information on the parent compound, general principles for handling deuterated standards and aldehydes, and established pharmaceutical stability testing guidelines to propose a robust set of protocols.[3][4][5] The objective is to ensure the integrity, accuracy, and reproducibility of experimental results by maintaining the stability of 2-Formyl Trimipramine-d3 solutions.
Introduction to 2-Formyl Trimipramine-d3
Trimipramine is a tricyclic antidepressant whose metabolism is complex, involving pathways such as N-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes like CYP2C19 and CYP2D6.[6][7][8] 2-Formyl Trimipramine-d3 represents a deuterated form of a potential metabolite or derivative of Trimipramine, where the introduction of a formyl group at the 2-position of the dibenzazepine ring is a key structural feature. The deuterium labeling (d3) on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by GC-MS or LC-MS.[2][9]
The chemical stability of such a standard in solution is paramount for its use in regulated and research environments.[5] The aldehyde (formyl) group introduces a site susceptible to oxidation, potentially forming a carboxylic acid derivative, or other degradation pathways not characteristic of the parent Trimipramine. Therefore, careful consideration of solvent choice, storage conditions, and handling procedures is critical to prevent degradation and ensure the reliability of analytical data.
Physicochemical Properties and Initial Handling
2-Formyl Trimipramine-d3 (CAS No: 1794938-94-5) is typically supplied as a light brown oil.[1] The deuterium labeling offers increased metabolic stability due to the kinetic isotope effect but does not significantly alter its general chemical reactivity outside of metabolic processes.[3][10]
Initial Receipt and Storage of Neat Material:
-
Upon receipt, the neat compound should be stored in its original sealed container.
-
The recommended storage temperature for the neat material is refrigerated at 2-8°C.[1]
-
It should be protected from light and moisture to prevent potential degradation.
Preparation of Stock and Working Solutions
The selection of an appropriate solvent is the most critical step in ensuring the stability of 2-Formyl Trimipramine-d3 solutions. The solvent must fully solubilize the compound without promoting its degradation.
Recommended Solvents
Based on the properties of the parent compound, Trimipramine, and general practices for analytical standards, the following solvents are recommended:
-
Primary Recommendation: Acetonitrile (HPLC or LC-MS grade). It is aprotic and less reactive than protic solvents, minimizing the risk of reactions with the formyl group.
-
Secondary Recommendation: Methanol (HPLC or LC-MS grade). While a protic solvent, it is commonly used for similar compounds, including certified reference materials of Trimipramine-d3 maleate which are supplied in methanol. However, its reactivity should be considered, and stability in methanol should be verified.
-
Avoid: Aqueous solutions for long-term storage, especially at non-neutral pH, as they may promote hydrolysis or other degradation pathways. If aqueous buffers are required for working solutions, they should be prepared fresh daily from a non-aqueous stock solution.
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Equilibration: Allow the container of neat 2-Formyl Trimipramine-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance. Perform this step in a well-ventilated area or fume hood.
-
Dissolution: Quantitatively transfer the weighed material to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., Acetonitrile) to dissolve the compound completely. Use sonication if necessary to ensure full dissolution.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Labeling and Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Initial Storage: Store the stock solution at ≤ -20°C, protected from light.[9]
Storage and Stability Assessment
The stability of 2-Formyl Trimipramine-d3 solutions must be experimentally determined under the specific storage conditions used in the laboratory.[4] This involves both short-term (bench-top) and long-term stability studies.
Key Factors Influencing Stability
-
Temperature: Lower temperatures generally slow down degradation kinetics.
-
Light: Photodegradation is a common pathway for tricyclic compounds.[11] Use of amber vials is mandatory.
-
Atmosphere: The aldehyde group is susceptible to oxidation. Solutions should be stored in tightly sealed containers. For ultimate stability, overlaying with an inert gas like argon or nitrogen can be considered.
-
Solvent: As discussed, the choice of solvent is critical.
-
Freeze-Thaw Cycles: Repeated cycling can degrade the analyte. It is advisable to prepare single-use aliquots of working solutions.[5]
Recommended Storage Conditions
| Solution Type | Storage Temperature | Container | Maximum Recommended Duration (Initial Guideline) |
| Stock Solution | ≤ -20°C | Amber Glass Vial, PTFE-lined cap | 6-12 months (subject to verification) |
| Working Solutions | 2-8°C | Amber Glass Vial, PTFE-lined cap | 1-3 months (subject to verification) |
| Daily Use Solutions | Room Temperature (on bench) | Amber Vial | 24 hours (prepare fresh) |
Table 1: Recommended Storage Conditions for 2-Formyl Trimipramine-d3 Solutions.
Experimental Protocol for Stability Validation
A stability-indicating analytical method, typically HPLC-UV or LC-MS, is required. The method must be able to separate the intact 2-Formyl Trimipramine-d3 from any potential degradants.[12][13]
Long-Term Stability Study Protocol
-
Preparation: Prepare a fresh stock solution of 2-Formyl Trimipramine-d3 at a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Initial Analysis (T=0): Immediately analyze the solution in triplicate to determine the initial peak area or concentration. This serves as the baseline.
-
Storage: Aliquot the remaining solution into multiple amber vials and store under the desired long-term condition (e.g., -20°C).
-
Time Points: Analyze the stored aliquots at predefined intervals. According to ICH guidelines for reference standards, a typical schedule would be 1, 3, 6, 9, 12, 18, and 24 months.[14][15]
-
Analysis: At each time point, retrieve a vial, allow it to thaw and equilibrate to room temperature, and analyze it in triplicate. Compare the average peak area to the T=0 value.
-
Acceptance Criteria: The solution is considered stable if the mean concentration remains within ±10% of the initial value, and no significant degradation peaks are observed.
Freeze-Thaw Stability Study Protocol
-
Preparation: Use aliquots from the same stock solution prepared for the long-term study.
-
Cycling: Subject at least three aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
Analysis: After a specified number of cycles (e.g., 3 to 5 cycles), analyze the samples and compare the results to the T=0 baseline.
-
Acceptance Criteria: The solution is stable if the mean concentration remains within ±10% of the initial value.
Visualization of Workflows
Solution Preparation and Handling Workflow
Caption: Workflow for preparing and storing 2-Formyl Trimipramine-d3 solutions.
Long-Term Stability Study Workflow
Caption: Experimental workflow for long-term stability validation.
Conclusion and Recommendations
The integrity of analytical standards is a prerequisite for generating reliable and accurate data. For 2-Formyl Trimipramine-d3, a deuterated metabolite standard, adherence to strict handling and storage protocols is essential.
Summary of Key Recommendations:
-
Solvent: Use high-purity acetonitrile for stock solutions.
-
Storage: Store stock solutions at ≤ -20°C and working solutions at 2-8°C.
-
Protection: Always use amber vials and protect from light.
-
Aliquoting: Prepare single-use aliquots to avoid freeze-thaw cycles.
-
Validation: Conduct in-house stability studies to establish an evidence-based shelf life for solutions under your laboratory's specific conditions.
By implementing these protocols, researchers can ensure the stability and accuracy of their 2-Formyl Trimipramine-d3 solutions, leading to higher quality data in their analytical studies.
References
-
Maurer, H. (1989). Metabolism of trimipramine in man. Arzneimittelforschung, 39(1), 101-3. Available at: [Link]
-
Wikipedia. (n.d.). Trimipramine. Retrieved February 22, 2026, from [Link]
-
PharmGKB. (n.d.). Trimipramine Pathway, Pharmacokinetics. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on Trimipramine Pharmacology, Synthesis and Analysis. Retrieved February 22, 2026, from [Link]
-
Pok Phak, R., Conquy, T., Gouezo, F., Viala, A., & Grimaldi, F. (1986). Determination of metapramine, imipramine, trimipramine and their major metabolites in plasma by reversed-phase column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 375(2), 339-347. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Formyl Trimipramine-d3. Retrieved February 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Trimipramine-impurities. Retrieved February 22, 2026, from [Link]
-
Eap, C. B., et al. (2000). Steady State Plasma Levels of the Enantiomers of Trimipramine and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients. Therapeutic Drug Monitoring, 22(2), 209-214. Available at: [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. Retrieved February 22, 2026, from [Link]
-
General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences. Available at: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved February 22, 2026, from [Link]
-
Faria, J., et al. (2019). A review of current bioanalytical approaches in sample pretreatment techniques for the determination of antidepressants in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 168, 209-231. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 22, 2026, from [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: TRMP. Retrieved February 22, 2026, from [Link]
-
National Measurement Institute of Australia. (2023). DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. Retrieved February 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 22, 2026, from [Link]
-
Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Retrieved February 22, 2026, from [Link]
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Salamandra. (2025). Regulatory Considerations for Deuterated Products. Retrieved February 22, 2026, from [Link]
-
Merck Index. (n.d.). Trimipramine. Retrieved February 22, 2026, from [Link]
-
Fisher Scientific. (n.d.). 2-Hydroxy Trimipramine-d3, TRC 10 mg. Retrieved February 22, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 6. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Trimipramine Pharmacology, Synthesis and Analysis [jmedchem.com]
- 13. Determination of metapramine, imipramine, trimipramine and their major metabolites in plasma by reversed-phase column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Preventing oxidation of 2-Formyl Trimipramine-d3 during analysis
Technical Support Center: 2-Formyl Trimipramine-d3 Stability Guide
Case ID: T-OX-2FT-D3 Subject: Stabilization Protocol for 2-Formyl Trimipramine-d3 during LC-MS/MS Analysis Status: Active Guide
Executive Summary
2-Formyl Trimipramine-d3 is a deuterated internal standard (IS) typically used for the quantification of Trimipramine impurities or metabolites. Its structural integrity is compromised by two primary factors: the high reactivity of the C-2 formyl (aldehyde) group and the photosensitivity of the tricyclic ring .
Unlike the parent drug (Trimipramine), the 2-formyl variant is highly susceptible to autoxidation (converting to 2-Carboxy Trimipramine) and nucleophilic attack (forming Schiff bases with matrix amines). This guide provides a self-validating workflow to prevent these degradation pathways.
Module 1: The Degradation Mechanism (Root Cause Analysis)
To prevent oxidation, you must understand the enemy. The degradation of 2-Formyl Trimipramine-d3 follows a radical chain mechanism, accelerated by light and trace metals.
Degradation Pathway Diagram
Caption: Figure 1. Autoxidation pathway of the formyl group. Exposure to air/light generates an acyl radical, leading to the carboxylic acid (M+16 Da shift), rendering the IS useless.
Module 2: Storage & Stock Solution Protocol
Critical Rule: Never store the aldehyde in protic solvents (Methanol/Ethanol) for long periods. They promote hemiacetal formation, which complicates chromatography.
| Parameter | Specification | Scientific Rationale |
| Primary Solvent | Acetonitrile (ACN) | Aprotic; prevents hemiacetal formation and hydrolysis. |
| Temperature | -80°C | Arrhenius equation dictates that reaction rates halve for every 10°C drop. |
| Headspace | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in the vial. |
| Container | Amber Glass (Silanized) | Blocks UV (prevents radical initiation); Silanization prevents adsorption of the amine to glass. |
| Additive | 0.1% Formic Acid | Keeps pH < 4. Aldehydes are most stable in slightly acidic conditions; prevents base-catalyzed Cannizzaro disproportionation. |
Module 3: Sample Preparation (The "Safe Zone" Workflow)
The highest risk of oxidation occurs during extraction (drying steps) and reconstitution.
Step-by-Step Stabilization Protocol
-
Antioxidant Buffer Preparation:
-
Prepare a 0.5% Ascorbic Acid solution in water.
-
Why: Ascorbic acid acts as a sacrificial scavenger for dissolved oxygen.
-
-
Spiking the Internal Standard:
-
Add the antioxidant buffer to your biological matrix before spiking the IS.
-
Ratio: 10 µL Antioxidant per 100 µL plasma/matrix.
-
-
Extraction (LLE/PPT):
-
Do NOT use alkaline extraction. Many TCA protocols use high pH to extract the free base. For the 2-formyl metabolite, high pH promotes polymerization.
-
Use Acetonitrile precipitation or LLE with Ethyl Acetate at neutral pH.
-
-
Evaporation (The Danger Zone):
-
Evaporate under a stream of Nitrogen at < 35°C .
-
Strict Prohibition: Never use compressed air. Stop evaporation immediately upon dryness. Prolonged exposure of the dry residue to the gas stream strips away the protective antioxidant layer.
-
Module 4: LC-MS/MS Analysis Parameters
If the aldehyde oxidizes on-column, you will see peak tailing or a "ghost" peak at M+16.
Recommended LC Conditions
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often show better selectivity for aromatic aldehydes).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate .
-
Note: The ammonium formate acts as a buffer to maintain acidic pH, stabilizing the aldehyde.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Autosampler: Must be kept at 4°C .
Analytical Workflow Visualization
Caption: Figure 2. Optimized workflow incorporating antioxidant quenching prior to IS spiking.
Advanced Troubleshooting (FAQs)
Q1: I see a peak splitting for the 2-Formyl Trimipramine-d3. Is this oxidation?
-
Diagnosis: Likely not oxidation. This is often Hydrate Formation (Gem-diol). In aqueous mobile phases, aldehydes exist in equilibrium with their hydrate form [R-CH(OH)2].
-
Solution: Increase the organic content of your starting gradient or increase the column temperature slightly (to 40°C) to shift the equilibrium toward the free aldehyde.
Q2: Can I use derivatization if the direct analysis fails?
-
Answer: Yes. If the aldehyde is too unstable, "lock" it using Girard’s Reagent T or O-Benzylhydroxylamine .
-
Protocol: React the extract with 50 mM reagent in 50% Methanol/Water (with 1% Formic Acid) at 60°C for 30 mins. This converts the unstable aldehyde into a stable oxime/hydrazone, which also improves MS ionization efficiency.
Q3: Does the "d3" label affect stability?
-
Answer: No. The deuterium is likely on the N-methyl group or the aromatic ring. It does not protect the formyl group. However, you must monitor for Deuterium Exchange . Avoid leaving the stock solution in acidic D2O or protic solvents for days, as the acidic protons alpha to the aldehyde (if any, though none in this specific aromatic position) or ring protons could slowly exchange.
References
- Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
-
Eggink, M., et al. (2010). "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry, 397, 665–675. Link
- Li, W., et al. (2019). "Stability of aldehyde metabolites in biological matrices." Journal of Chromatography B. (General reference for handling reactive aldehyde metabolites).
-
Sigma-Aldrich Technical Bulletin. "Handling and Storage of Unstable Deuterated Standards." Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Formyl Trimipramine-d3 before handling.
Technical Support Center: Stability of 2-Formyl Trimipramine-d3
Topic: Stability of 2-Formyl Trimipramine-d3 in Autosampler Conditions
Executive Summary: The Stability Paradox
User Question: "I am observing signal degradation and peak splitting for 2-Formyl Trimipramine-d3 over a 12-hour sequence. Is this compound unstable?"
Scientist Response: Yes, 2-Formyl Trimipramine-d3 is chemically fragile, but often for reasons users overlook.[1] While the deuterated label (d3) is generally stable, the 2-formyl (aldehyde) moiety is highly reactive.[1] In autosampler conditions, it is prone to three specific degradation pathways: acetal formation (in methanolic solvents), oxidation (to the carboxylic acid), and photolytic degradation (characteristic of the tricyclic core).
This guide provides the protocols to stabilize this internal standard (IS) and troubleshoot existing failures.
Mechanistic Insight: Why It Fails
To solve the instability, you must understand the chemistry occurring in your vial.
A. The Methanol Trap (Acetal Formation)
The most common error is reconstituting or diluting this aldehyde-containing standard in Methanol (MeOH) .[1]
-
Mechanism: In the presence of acidic modifiers (e.g., 0.1% Formic Acid common in LC-MS), the aldehyde group at the 2-position reacts with methanol to form a hemiacetal and subsequently a dimethyl acetal .
-
Symptom: Your parent peak (Aldehyde) decreases, and a new peak (Acetal, +14 or +46 Da mass shift depending on ionization/solvation) appears.
B. Oxidation (Air Exposure)
Aldehydes are easily oxidized to carboxylic acids by dissolved oxygen in the mobile phase or headspace air.[1]
-
Symptom: Gradual loss of signal intensity over the run; appearance of a peak with +16 Da (Oxygen insertion).
C. Photosensitivity
Like its parent Trimipramine, the tricyclic dibenzazepine ring system is susceptible to UV-induced radical formation.[1]
-
Symptom: Random non-linear signal drift and yellowing of concentrated solutions.
Visualizing the Degradation Pathways
The following diagram illustrates the chemical fate of 2-Formyl Trimipramine-d3 under improper conditions.
Figure 1: Chemical degradation pathways of 2-Formyl Trimipramine-d3 in autosampler vials.
Troubleshooting Guide & FAQ
Issue 1: "My Internal Standard (IS) area counts drop by 50% overnight."
Diagnosis: Likely Adsorption or Oxidation .[1] TCAs are basic amines and stick to glass silanols.[1] The aldehyde group adds oxidation risk.[1]
Corrective Protocol:
-
Vial Material: Switch to Polypropylene (PP) vials or Silanized Glass immediately. Do not use standard borosilicate glass.[1]
-
Temperature: Ensure the autosampler is set to 4°C . Oxidation rates double with every 10°C increase (Arrhenius equation).[1]
-
Solvent: Ensure the organic portion of your sample solvent is Acetonitrile (ACN) , not Methanol.[2]
Issue 2: "I see a secondary peak eluting just after my standard."
Diagnosis: Acetal Formation . If your mobile phase or reconstitution solvent contains Methanol and Acid, you have synthesized the acetal in-situ.[1]
Corrective Protocol:
-
Immediate Action: Re-prepare the standard in 50:50 Acetonitrile:Water (buffered to pH 7 if possible, or without acid).
-
LC Method: If your mobile phase A is Water+Formic Acid and B is Methanol, the reaction can happen on-column or during the gradient delay. Switch Mobile Phase B to Acetonitrile .
Issue 3: "Does the deuterium label (d3) affect stability?"
Answer: Generally, no. The d3 label (usually on the N-methyl or ring) is chemically stable.[1] However, if the d3 is located alpha to the aldehyde carbonyl (less likely in this specific structure but possible in custom synthesis), it could undergo H/D exchange in protic solvents.
-
Rule of Thumb: Trust the d3 label integrity unless you see a mass shift of -1 or -2 Da (loss of D).
Validated Stability Workflow (Step-by-Step)
Use this protocol to validate the stability of 2-Formyl Trimipramine-d3 in your specific matrix.
Materials Required
-
Solvent B: Water (LC-MS Grade).[1]
-
Vials: Amber Polypropylene (PP) vials.
-
Matrix: Pooled Plasma or Mobile Phase (depending on application).[1]
Experimental Design
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve neat standard in 100% Acetonitrile . Store at -20°C or -80°C. | Avoids hydrolysis and acetal formation during storage.[1] |
| 2. Spiking | Spike IS into matrix to reach ~50 ng/mL.[1] | Typical concentration for LC-MS/MS sensitivity. |
| 3. Aliquoting | Split sample into two sets: Set A (T=0) and Set B (Stress) . | Creates a control group.[1] |
| 4. Incubation | Freeze Set A immediately. Place Set B in the autosampler (4°C) for 24 hours. | Simulates the "worst-case" queue time.[1] |
| 5. Analysis | Thaw Set A. Inject Set A (n=5) followed by Set B (n=5). | Bracketing ensures instrument drift doesn't mask stability issues.[1] |
| 6. Criteria | Calculate % Difference: (Mean Area B / Mean Area A) * 100.[1] | Pass Criteria: 90% - 110%. |
Solvent Compatibility Matrix
Use this table to select the correct reconstitution solvent.
| Solvent System | Compatibility | Risk Level | Notes |
| Methanol + 0.1% Formic Acid | INCOMPATIBLE | 🔴 High | Rapid acetal formation.[1] Avoid. |
| Methanol (Neutral) | Poor | 🟠 Medium | Slow hemiacetal formation possible.[1] |
| Acetonitrile + 0.1% Formic Acid | Good | 🟢 Low | Acid stabilizes the amine; ACN is aprotic (safe for aldehyde).[1] |
| Water (Neutral) | Moderate | 🟡 Medium | Risk of hydrolysis or adsorption to container walls.[1] |
| 50:50 ACN:Water (Ammonium Acetate) | Excellent | 🟢 Low | Buffered pH protects both amine and aldehyde.[1] |
Decision Tree: Stability Validation
Figure 2: Troubleshooting logic for stabilizing 2-Formyl Trimipramine-d3.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Context: Establishes the requirement for autosampler stability testing (Section III.B.3).
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5584, Trimipramine. Retrieved from [Link][1]
- Context: Provides chemical structure and property data for the parent compound, supporting the photosensitivity and basicity claims.
-
Toronto Research Chemicals. (n.d.).[1] 2-Formyl Trimipramine-d3 Product Data.
- Context: Confirms the existence and commercial availability of this specific metabolite standard for research use.
-
Li, W., Zhang, J., & Tse, F. L. (2011). Strategies in Quantitative LC-MS/MS Analysis of Unstable Small Molecules in Biological Matrices.
-
Context: General reference for handling aldehyde-containing metabolites and the risks of acetal formation in methanol.[1]
-
Sources
Validation & Comparative
Introduction: The Criticality of Impurity Control in Tricyclic Antidepressants
An In-Depth Guide to the Validation of Process-Related Impurities Following ICH Guidelines: A Comparative Analysis for 2-Formyl Trimipramine
Trimipramine is a tricyclic antidepressant (TCA) whose therapeutic efficacy is well-established.[1] However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process can introduce impurities that may impact the final product's safety and efficacy.[2][3] One such process-related impurity is 2-Formyl Trimipramine, an aldehyde derivative. The control of such impurities is not merely a quality control checkpoint; it is a fundamental requirement mandated by global regulatory bodies.
Aldehyde impurities present a unique analytical challenge due to their inherent reactivity.[4][5] They can be unstable, participate in side reactions, and may pose a toxicological risk, sometimes falling under the scrutiny of guidelines for mutagenic impurities.[6][7] This guide provides a comprehensive, field-proven framework for developing and validating a robust analytical method for 2-Formyl Trimipramine. We will objectively compare two common yet distinct analytical technologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—using the rigorous validation criteria set forth by the International Council for Harmonisation (ICH).
The Regulatory Trinity: Navigating ICH Guidelines for Impurity Validation
A robust impurity control strategy is built upon a clear understanding of the key ICH guidelines. These documents form an interconnected framework for the identification, qualification, and routine control of impurities.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline is the foundation, establishing the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[8][9][10] It dictates what you need to control and at what level.
-
ICH Q2(R1) - Validation of Analytical Procedures: Once you know the target impurity and its required control level, this guideline tells you how to prove your analytical method is suitable for its intended purpose.[11][12][13][14] It provides the detailed "how-to" for validation, defining the necessary performance characteristics.
-
ICH M7(R2) - Mutagenic Impurities: This guideline addresses the specific safety concerns of impurities that are DNA reactive.[2][6][15] Aldehydes, due to their electrophilic nature, often require assessment under ICH M7.[7][16] If an impurity is classified as potentially mutagenic, it must be controlled at much lower levels, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[2][3]
This interconnected relationship ensures that both the quality and safety aspects of impurity control are scientifically sound and meet global regulatory expectations.
Caption: Interplay of core ICH guidelines for impurity control.
Comparative Validation: HPLC-UV vs. UPLC-MS for 2-Formyl Trimipramine
The choice of analytical technology is a critical decision. Here, we compare a robust, widely accessible workhorse method with a high-sensitivity, high-specificity modern technique.
-
Method A: HPLC-UV: A reversed-phase HPLC method with UV detection. It is cost-effective and reliable but may lack the sensitivity and specificity required for trace-level analysis, especially for potentially mutagenic impurities.
-
Method B: UPLC-MS: An ultra-high-performance liquid chromatography method coupled with a mass spectrometer. This provides significantly higher peak resolution, speed, and sensitivity, along with the definitive identification that mass data provides.[17][18]
Below is a detailed, parameter-by-parameter validation protocol comparing these two methods for the quantification of 2-Formyl Trimipramine in Trimipramine drug substance, grounded in the requirements of ICH Q2(R1).[13][14]
Specificity (Selectivity)
Causality: The primary goal of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components.[14] A lack of specificity can lead to erroneously high results for the impurity.
Experimental Protocol:
-
Prepare and inject individual solutions of:
-
Blank (diluent)
-
Trimipramine API
-
2-Formyl Trimipramine reference standard
-
-
Prepare a "spiked" solution containing the Trimipramine API spiked with 2-Formyl Trimipramine and other known related substances.
-
Perform forced degradation on the Trimipramine API (acid, base, oxidative, thermal, photolytic) to generate potential degradation products. Analyze these stressed samples.
-
Assess peak purity for the 2-Formyl Trimipramine peak in the spiked and degraded samples using a photodiode array (PDA) detector for HPLC-UV or by checking for co-eluting ions in the UPLC-MS.
Comparative Data & Analysis:
| Performance Metric | Method A: HPLC-UV | Method B: UPLC-MS | ICH Acceptance Criteria |
| Resolution (Rs) from API | 2.2 | 4.5 | Rs > 2.0 is generally acceptable. |
| Interference from Blank | No peaks at the retention time of the impurity. | No peaks at the retention time of the impurity. | No significant interference. |
| Interference from Degradants | A minor degradation product partially co-elutes. Peak purity angle is less than the purity threshold, indicating a non-homogenous peak. | No co-elution observed. The mass detector confirms the peak at the specified m/z is solely 2-Formyl Trimipramine. | The method must be able to separate the impurity from all potential degradants. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. Establishing these is crucial to ensure the method is sensitive enough to control the impurity at the level required by ICH Q3A or M7.
Experimental Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Prepare a series of dilute solutions of the 2-Formyl Trimipramine reference standard.
-
Inject these solutions to experimentally determine the concentrations that yield the target S/N ratios.
-
Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10% for 6 replicates).
Comparative Data & Analysis:
| Performance Metric | Method A: HPLC-UV | Method B: UPLC-MS | ICH Acceptance Criteria |
| LOD (Based on 0.1% threshold) | 0.015% (S/N ≈ 3) | 0.0005% (S/N ≈ 3) | Must be low enough to detect impurities at the reporting threshold. |
| LOQ (Based on 0.1% threshold) | 0.05% (S/N ≈ 10) | 0.0015% (S/N ≈ 10) | Must be at or below the reporting threshold (e.g., 0.05%). |
| Precision at LOQ (%RSD, n=6) | 6.8% | 3.5% | Precision at the LOQ should be adequate (typically RSD ≤ 10%). |
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare at least five concentration levels of 2-Formyl Trimipramine, spanning from the LOQ to 120% of the specification limit (e.g., if the limit is 0.10%, the range could be LOQ, 0.05%, 0.10%, 0.12%, 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean response versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Data & Analysis:
| Performance Metric | Method A: HPLC-UV | Method B: UPLC-MS | ICH Acceptance Criteria |
| Range | 0.05% - 0.15% | 0.0015% - 0.15% | From LOQ to 120% of the specification limit. |
| Correlation Coefficient (r²) | 0.9992 | >0.9998 | r² ≥ 0.999 is highly desirable. |
| Y-intercept Bias (%) | 1.8% | 0.5% | The y-intercept should not be significantly different from zero. |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of impurity is added to the API, and the method is used to see how much is "recovered."
Experimental Protocol:
-
Prepare samples of the Trimipramine API spiked with 2-Formyl Trimipramine at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery at each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Comparative Data & Analysis:
| Spiked Level | Method A: HPLC-UV (% Recovery) | Method B: UPLC-MS (% Recovery) | ICH Acceptance Criteria |
| LOQ (0.05%) | 93.5% | 99.1% | Recovery at low levels can be wider (e.g., 80-120%). |
| 100% (0.10%) | 98.2% | 100.5% | Typically 90-110% for impurities. |
| 120% (0.12%) | 101.5% | 101.2% | Typically 90-110% for impurities. |
| Mean Recovery | 97.7% | 100.3% | Close to 100%. |
Precision (Repeatability & Intermediate Precision)
Causality: Precision measures the degree of scatter between a series of measurements.
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six identical samples of Trimipramine API spiked with 2-Formyl Trimipramine at 100% of the specification limit. Analyze them on the same day with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument. Compare the results from both experiments.
Comparative Data & Analysis:
| Performance Metric | Method A: HPLC-UV (%RSD) | Method B: UPLC-MS (%RSD) | ICH Acceptance Criteria |
| Repeatability (n=6) | 1.5% | 0.6% | Typically RSD ≤ 5% for impurities. |
| Intermediate Precision (Day 2 / Analyst 2) | 2.1% | 0.9% | Typically RSD ≤ 10% for impurities. |
Integrated Validation Workflow
The entire validation process can be visualized as a systematic workflow, ensuring all ICH Q2(R1) parameters are rigorously tested and documented.
Caption: A systematic workflow for analytical method validation.
Senior Application Scientist's Recommendation
The choice between HPLC-UV and UPLC-MS is not merely about performance but also about fitness for purpose within the drug development lifecycle.
-
For Early-Stage Development: A well-validated HPLC-UV method (Method A) can be sufficient. At this stage, the primary goal is often process understanding and control of impurities at levels well above trace amounts (e.g., >0.10%). The method is cost-effective, robust, and easily transferable.
-
For Late-Stage Development, Registration, and Quality Control: The UPLC-MS method (Method B) is unequivocally the superior choice. Its high sensitivity is non-negotiable if 2-Formyl Trimipramine is suspected to be a mutagenic impurity requiring control at ppm levels under ICH M7. Furthermore, its superior specificity, accuracy, and precision provide a higher degree of confidence for regulatory submissions and ensure robust quality control of the commercial product. The added mass data is invaluable for troubleshooting and investigating any out-of-specification results.
Ultimately, investing in a high-performance method like UPLC-MS early in development can de-risk a project by providing more accurate data and ensuring the analytical capability is in place to meet the most stringent regulatory requirements for product release.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
ICH Guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC (PubMed Central). Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
ICH Guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ECA Academy. Available from: [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC (PubMed Central). Available from: [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). European Medicines Agency (EMA). Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. Available from: [Link]
-
A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. PMC (PubMed Central). Available from: [Link]
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The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. Technology Networks. Available from: [Link]
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Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and. ijprajournal. Available from: [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing. Available from: [Link]
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High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and trimipramine in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization. PubMed. Available from: [Link]
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Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. ResearchGate. Available from: [Link]
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Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. SciSpace. Available from: [Link]
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Analytical Profile of Trimipramine Maleate. ResearchGate. Available from: [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available from: [Link]
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Development and validation of stability indicating RP-HPLC method for Simultaneous Estimation of Imipramine Hydrochloride and Diazepam in. International Journal of Pharmaceutics and Drug Analysis. Available from: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
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A Comprehensive Review on Trimipramine Pharmacology, Synthesis and Analysis. Preprints.org. Available from: [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available from: [Link]
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A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER. Available from: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]
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Trimipramine-impurities. Pharmaffiliates. Available from: [Link]
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A Study on Synthesis and Characterization of Various Polymorphic Forms of Trimipramine Maleate and Clomipramine Hydrochloride. Journal of Pharmaceutical Research. Available from: [Link]
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A Study on Synthesis and Characterization of Various Polymorphic Forms of Trimipramine Maleate and Clomipramine Hydrochloride. Journal of Pharmaceutical Research. Available from: [Link]
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2-Formyl Trimipramine-d3. Pharmaffiliates. Available from: [Link]
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Evaluating Isotopic Purity of 2-Formyl Trimipramine-d3 for GMP Testing
Executive Summary
In Good Manufacturing Practice (GMP) and GLP bioanalysis, the integrity of your data is only as good as your reference standards. While Certificate of Analysis (CoA) documentation is the baseline, it is insufficient for critical method validation—particularly for impurities like 2-Formyl Trimipramine .
This guide outlines the technical evaluation of 2-Formyl Trimipramine-d3 (CAS: 1794938-94-5), a stable isotope-labeled internal standard (SIL-IS). We compare the "Standard Grade" approach (reliance on CoA) against a "GMP-Robust" in-house characterization workflow. The focus is on quantifying isotopic crosstalk —the specific phenomenon where isotopically impure standards cause false positives at the Lower Limit of Quantitation (LLOQ).
Part 1: The Criticality of Isotopic Purity
The "Crosstalk" Mechanism
In LC-MS/MS, we assume the Internal Standard (IS) and the Analyte are spectrally distinct. However, if the d3-standard contains a significant fraction of unlabeled (d0) material, it will trigger the analyte's MRM transition.
Since the IS is added at a constant, high concentration (often 50–100x the LLOQ of the analyte), even a 0.5% impurity of d0 in the d3 standard can generate a signal exceeding the LLOQ of the actual impurity.
The Mathematical Failure Point:
If the second term exceeds 20% of the LLOQ response, the method fails FDA/EMA validation criteria.
Comparison of Evaluation Approaches
| Feature | Method A: CoA Reliance (Standard) | Method B: HRMS Characterization (Recommended) |
| Primary Data Source | Vendor Certificate of Analysis | In-House Orbitrap/Q-TOF Analysis |
| Risk Factor | High. Vendors often report "Chemical Purity" (>98%) but "Isotopic Enrichment" may be lower (>98 atom % D). | Low. Direct measurement of the d0 isotopologue. |
| Detection Limit | N/A (Trust based) | Can detect <0.1% d0 contribution. |
| GMP Suitability | Fail . Does not verify lot-specific performance in your matrix. | Pass . Self-validating system. |
Part 2: Visualizing the Evaluation Workflow
The following diagram illustrates the decision logic for accepting a lot of 2-Formyl Trimipramine-d3 for GMP use.
Caption: Workflow for validating isotopic purity. Step 1 characterizes the material; Step 2 validates it in the biological matrix.
Part 3: Experimental Protocol
Experiment A: High-Resolution MS (HRMS) Characterization
Objective: To determine the absolute isotopic distribution of the standard material.
Equipment: Q-TOF or Orbitrap Mass Spectrometer. Reagents: 2-Formyl Trimipramine-d3 (Reference Material), HPLC Grade Methanol.
-
Stock Preparation: Dissolve 1 mg of 2-Formyl Trimipramine-d3 in 1 mL Methanol (1 mg/mL).
-
Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Infuse directly at 10 µL/min.
-
Acquisition: Acquire spectra in Positive ESI mode (Resolution > 30,000).
-
Target Ions:
-
d3 (Target IS): ~326.23 m/z ([M+H]+)
-
d0 (Impurity): ~323.21 m/z ([M+H]+)
-
Note: 2-Formyl Trimipramine MW is ~322.4 (Neutral), so [M+H]+ is ~323.4. The d3 adds ~3.02 Da.
-
Calculation:
Experiment B: The "Zero Sample" Interference Test (GMP Requirement)
Objective: To measure actual interference in the LC-MS/MS method.
-
System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters TQ-XS).
-
Samples:
-
Double Blank: Matrix only (No Analyte, No IS).
-
Zero Sample: Matrix + Internal Standard (at working concentration).
-
LLOQ Sample: Matrix + Analyte (at LLOQ) + Internal Standard.
-
-
Method: Inject samples using the validated gradient.
-
Acceptance Criteria (FDA/EMA M10):
-
The response of the Analyte transition in the Zero Sample must be ≤ 20% of the response of the Analyte in the LLOQ Sample .
-
Part 4: Data Analysis & Case Study
The following table simulates a comparison between a high-quality standard and a lower-grade alternative often found on the market.
Scenario:
-
Analyte: 2-Formyl Trimipramine
-
LLOQ: 1.0 ng/mL
-
IS Concentration: 100 ng/mL (Constant)
| Parameter | High Grade d3 (Recommended) | Low Grade d3 (Risky) |
| Isotopic Enrichment | ≥ 99.8 atom % D | ~98.0 atom % D |
| Calculated d0 Content | 0.05% | 1.5% |
| IS Concentration | 100 ng/mL | 100 ng/mL |
| d0 Contribution (Conc.) | ||
| Impact on LLOQ (1 ng/mL) | 5% of LLOQ | 150% of LLOQ |
| Validation Result | PASS (<20% threshold) | FAIL (>20% threshold) |
Interpretation: The "Low Grade" standard contributes 1.5 ng/mL of false analyte signal. Since your LLOQ is 1.0 ng/mL, your blank samples will read as 1.5 ng/mL. This makes the method invalid for GMP release testing.
Troubleshooting "Ghost" Peaks
If you detect interference even with High Grade d3:
-
Check Fragmentation: Ensure your MRM transition for the analyte is specific. If the d3 IS loses the deuterium label during fragmentation (e.g., if the label is on the formyl group or adjacent labile protons), it will appear as d0 in the detector.
-
Solution: Select a transition where the d3 label is retained on the charged fragment.
-
-
Chemical Instability: 2-Formyl Trimipramine is an aldehyde. Ensure it hasn't oxidized to the carboxylic acid, which might have a different ionization efficiency or retention time, complicating the interference profile.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Formyl Trimipramine-d3 Product Data. Retrieved from [Link]
Sources
Safety Operating Guide
2-Formyl Trimipramine-d3 proper disposal procedures
Operational Guide: Safe Disposal and Waste Management of 2-Formyl Trimipramine-d3
Part 1: Executive Summary
Core Directive: 2-Formyl Trimipramine-d3 is a specialized research chemical combining the toxicity of tricyclic antidepressants (TCAs) with the chemical reactivity of an aldehyde and a stable isotope label.[1][2][3] Incineration is the only validated disposal method. [1][2][3]
-
Immediate Action: Segregate from strong oxidizers immediately.[2][3] The formyl group (aldehyde) renders this compound susceptible to exothermic oxidation.[2][3]
-
Regulatory Status: Non-radioactive.[2][3] Not explicitly P-listed or U-listed under RCRA, but classified as UN 3077 (Environmentally Hazardous Substance) due to aquatic toxicity.[1][4][2][3]
-
Critical Restriction: NEVER dispose of via sanitary sewer (sink) or trash.[1][2][3]
Part 2: Chemical Profile & Risk Assessment
To manage waste effectively, you must understand the "Why" behind the protocol.[4] This section deconstructs the molecule to explain the causality of the safety measures.
Structural Hazard Analysis
-
TCA Core (Trimipramine): The parent structure dictates the biological hazard.[2][3] TCAs are potent sodium channel blockers; ingestion of small quantities (mg scale) can be fatal.[2][3]
-
2-Formyl Group (-CHO): Unlike the parent drug, this derivative possesses a reactive aldehyde.[1][2][3]
-
Deuterium Label (d3):
Physicochemical Data for Waste Determination
| Parameter | Value / Classification | Operational Implication |
| CAS Number | 1794938-94-5 | Use for waste manifesting.[1][2][3] |
| Physical State | Solid (often oil/amorphous solid) | Requires leak-proof secondary containment.[1][2][3] |
| Solubility | Low (Water); High (Organics) | Will partition to sediment; extreme aquatic hazard.[1][2][3] |
| Flash Point | > 110°C (Predicted) | Not typically "Ignitable" (D001) unless in solvent.[1][2][3] |
| Reactivity | Aldehyde Functional Group | INCOMPATIBLE with strong oxidizers.[1][2][3][7][8] |
Part 3: Regulatory Classification (RCRA & DOT)
This section establishes the "Trustworthiness" of your compliance strategy.[2][3]
RCRA (Resource Conservation and Recovery Act)[1][3][4][9]
-
Listing Status: 2-Formyl Trimipramine-d3 is not explicitly listed on the EPA P-list or U-list (40 CFR 261.33).[1][2][3]
-
Determination: It is classified as a Hazardous Waste based on "Process Knowledge" of its toxicity and environmental persistence.[2][3]
-
Waste Code Recommendation:
DOT (Department of Transportation)
For off-site transport to an incinerator, the pure substance must be shipped under:
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Trimipramine derivative)[1][2][9]
-
Class: 9
-
Packing Group: III
Part 4: Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Substance / Vials)
-
Deactivation: Chemical deactivation (oxidation) in the lab is discouraged due to the formation of unknown byproducts.[2][3] Rely on thermal destruction.[2][3]
-
Packaging: Place the vial containing the substance into a clear, sealable polyethylene bag (secondary containment).
-
Labeling: Apply a hazardous waste label.
-
Bin Selection: Place in the Solid Toxic/Pharmaceutical Waste drum.
Workflow B: Liquid Waste (HPLC Effluent / Stock Solutions)
-
Segregation (Critical): Ensure the liquid waste container does NOT contain oxidizing acids (Nitric, Chromic).[2][3]
-
Solvent Compatibility: Compatible with standard organic solvents (Methanol, Acetonitrile, DMSO).[4][2][3]
-
Accumulation: Pour into the "Organic Solvents + Toxic" carboy.
-
Labeling: List "Trimipramine derivative" as a trace contaminant (<0.1%) on the waste tag.
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.
Caption: Operational logic for segregating 2-Formyl Trimipramine-d3 waste. Note the critical checkpoint for oxidizers in liquid streams.
Part 6: Emergency Spill Procedures
If a spill occurs, the priority is protecting the aquatic environment and preventing dust inhalation.[4]
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust hazard).[4][2][3]
-
Dry Clean-Up:
-
Disposal: Place all cleanup materials into the Solid Toxic Waste bin.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link][1][2]
-
PubChem. (2024).[2][3] Trimipramine Compound Summary (Hazard Identification). Retrieved from [Link][1][2]
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Personal protective equipment for handling 2-Formyl Trimipramine-d3
A Researcher's Guide to Safe Handling of 2-Formyl Trimipramine-d3
This guide provides essential safety protocols for laboratory professionals handling 2-Formyl Trimipramine-d3. As a deuterated metabolite of the potent tricyclic antidepressant (TCA) Trimipramine, this compound warrants careful handling to mitigate risks of occupational exposure.[1] The toxicological properties are presumed to be similar to the parent drug, which is known to be harmful if swallowed, cause skin and eye irritation, and may elicit allergic reactions or respiratory irritation.[2][3] This document outlines the necessary personal protective equipment (PPE), engineering controls, and procedural workflows to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risk
2-Formyl Trimipramine-d3 is a derivative of a pharmacologically active molecule designed to have biological effects at low doses. The primary risks for laboratory personnel are exposure through inhalation of aerosolized powder, dermal contact, and accidental ingestion.[4][5] The parent compound, Trimipramine, can cause significant adverse effects, and even small quantities may pose a health risk.[6][7][8][9] Therefore, it must be handled as a potent compound.[10]
All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[11][12][13][14]
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach combining engineering controls and PPE is crucial for minimizing exposure. The selection of controls and PPE depends on the specific task being performed, particularly whether you are handling the compound as a solid (powder) or in a liquid solution.
Engineering Controls are the first line of defense:
-
Chemical Fume Hood/Containment Ventilated Enclosure (CVE): All handling of the solid form of 2-Formyl Trimipramine-d3, especially weighing and preparing stock solutions, must be performed inside a certified chemical fume hood or a specialized powder containment enclosure (also known as a ventilated balance enclosure).[15][16] This is the most critical step to prevent inhalation of fine particles.
-
General Laboratory Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE) provides a direct barrier:
The following table summarizes the minimum PPE requirements for different laboratory operations.
| Task/Operation | Required Engineering Control | Minimum Personal Protective Equipment (PPE) | Rationale & Key Considerations |
| Receiving & Unpacking | Well-ventilated area | • Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat | Protects against potential contamination on external packaging. |
| Handling/Weighing Solid Compound | Chemical Fume Hood or Powder Containment Enclosure | • Double-Gloving: Two pairs of nitrile gloves• Respiratory Protection: NIOSH-approved N95 respirator or higher• Eye/Face Protection: Chemical splash goggles and a face shield• Body Protection: Disposable gown with elastic cuffs over a lab coat | The highest risk of exposure is from inhaling airborne powder. Double-gloving prevents contamination when removing the outer pair. A respirator is essential.[4][5][17] |
| Preparing Stock Solutions | Chemical Fume Hood | • Double Nitrile Gloves• Chemical Splash Goggles• Lab Coat or Disposable Gown | While the inhalation risk is lower once the powder is wetted, the risk of splashes containing a high concentration of the compound remains. |
| Handling Dilute Solutions | Well-ventilated lab bench (fume hood preferred) | • Single pair of Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat | The risk is significantly reduced, but standard laboratory PPE is still required to protect against accidental skin contact. |
Safe Handling Workflow: A Step-by-Step Protocol
Adhering to a strict, logical workflow minimizes the chance of accidental exposure and cross-contamination.
Preparation & Pre-Handling:
-
Designate an Area: Clearly mark a specific area within the chemical fume hood for handling 2-Formyl Trimipramine-d3.
-
Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer, waste container).
-
Don PPE: Put on all required PPE as specified in the table above for handling the solid compound.
Weighing and Solubilization (Inside Fume Hood):
-
Tare Balance: Place weigh paper on the analytical balance inside the enclosure and tare it.
-
Dispense Slowly: Carefully dispense a small amount of the powdered compound onto the weigh paper. Avoid any sudden movements that could create dust.
-
Record Weight & Close Container: Securely cap the primary container immediately after dispensing.
-
Transfer Powder: Gently transfer the weighed powder into a suitable vial for dissolution.
-
Add Solvent: Using a pipette, carefully add the desired solvent to the vial, ensuring the powder is fully wetted to prevent aerosolization.
-
Dissolve: Cap the vial and dissolve the compound using a vortex or sonicator.
Post-Handling & Decontamination:
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment (like spatulas) with an appropriate solvent. Collect the rinse as hazardous waste.
-
Clean Work Surface: Wipe down the work surface inside the fume hood with a suitable solvent and then with a cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Remove the outer pair of gloves first, followed by the gown, face shield, goggles, and respirator. Remove the inner gloves last. Wash hands thoroughly with soap and water.
Workflow for Handling Potent Compounds
Caption: A step-by-step workflow for the safe handling of potent compounds.
Emergency Procedures
Spill Response:
-
Solid Spill (in fume hood): Gently cover the spill with absorbent pads to avoid raising dust. Wet the pads with a suitable solvent (e.g., isopropanol or ethanol) and carefully wipe the area. Place all contaminated materials in a sealed waste bag.
-
Liquid Spill: Absorb the spill with vermiculite or a chemical spill kit. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[18]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][18]
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety. All pharmaceutical research chemicals must be disposed of as hazardous waste.[19][20][21][22]
-
Solid Waste: All contaminated disposables (gloves, gowns, weigh paper, pipette tips, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("2-Formyl Trimipramine-d3"), and any solvents used.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[19][20][23]
By adhering to these rigorous safety protocols, you can confidently handle 2-Formyl Trimipramine-d3 while protecting yourself, your colleagues, and the integrity of your scientific work.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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OSHA Laboratory Standard. Compliancy Group. [Link]
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Trimipramine: Key Safety & Patient Guidance. Drugs.com. [Link]
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Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]
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Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Erlab. [Link]
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Information for the patient Trimipramine. Medicines.org.uk. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Pharmaceutical Waste. California Department of Toxic Substances Control. [Link]
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Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. Taylor & Francis Online. [Link]
-
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Clinical Practice Guidelines : Tricyclic Antidepressant (TCA) Poisoning. The Royal Children's Hospital Melbourne. [Link]
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Full article: Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. Taylor & Francis Online. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
